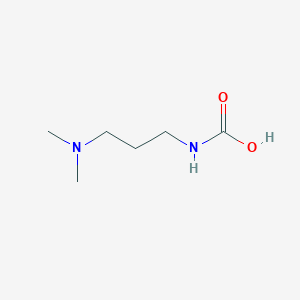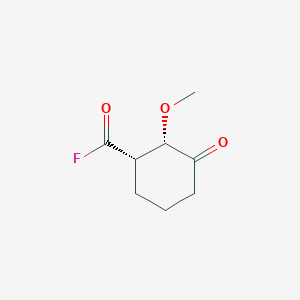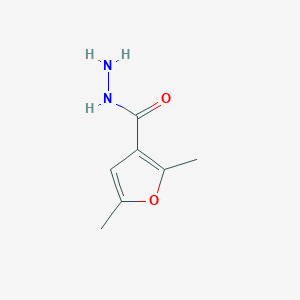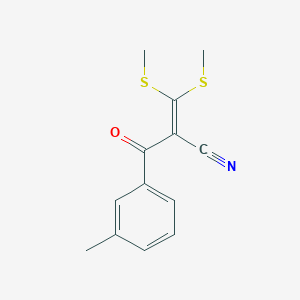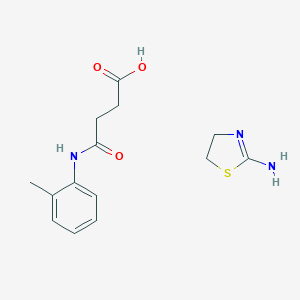
Ethanone, 2,2-difluoro-1-(4-fluorophenyl)-2-(methylthio)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2,2-difluoro-1-(4-fluorophenyl)-2-(methylthio)-(9CI) is a chemical compound that belongs to the family of ketones. It is also known as 2,2-difluoro-1-(4-fluorophenyl)-2-(methylthio)ethanone or DF-MT-Ketone. This compound has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, agriculture, and material science.
Mechanism Of Action
The mechanism of action of Ethanone, 2,2-difluoro-1-(4-fluorophenyl)-2-(methylthio)-(9CI) involves the inhibition of various enzymes and proteins involved in cancer cell proliferation and survival. The compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs are overexpressed in many types of cancer and play a crucial role in the development and progression of the disease.
Biochemical And Physiological Effects
Ethanone, 2,2-difluoro-1-(4-fluorophenyl)-2-(methylthio)-(9CI) has been shown to induce apoptosis (programmed cell death) in cancer cells. The compound also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to cancer cells. Additionally, the compound has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Ethanone, 2,2-difluoro-1-(4-fluorophenyl)-2-(methylthio)-(9CI) in lab experiments is its potent antitumor activity. The compound has shown promising results in preclinical studies, and its mechanism of action is well understood. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for research on Ethanone, 2,2-difluoro-1-(4-fluorophenyl)-2-(methylthio)-(9CI). One area of interest is the development of more potent analogs of the compound that can overcome its limitations, such as low solubility. Another direction is the investigation of the compound's potential applications in other fields, such as agriculture and material science. Finally, further studies are needed to fully understand the compound's mechanism of action and its potential side effects.
Synthesis Methods
The synthesis of Ethanone, 2,2-difluoro-1-(4-fluorophenyl)-2-(methylthio)-(9CI) involves the reaction of 2,2-difluoro-1-(4-fluorophenyl)ethanone with methyl mercaptan in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography.
Scientific Research Applications
Ethanone, 2,2-difluoro-1-(4-fluorophenyl)-2-(methylthio)-(9CI) has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
192862-13-8 |
|---|---|
Product Name |
Ethanone, 2,2-difluoro-1-(4-fluorophenyl)-2-(methylthio)-(9CI) |
Molecular Formula |
C9H7F3OS |
Molecular Weight |
220.21 g/mol |
IUPAC Name |
2,2-difluoro-1-(4-fluorophenyl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C9H7F3OS/c1-14-9(11,12)8(13)6-2-4-7(10)5-3-6/h2-5H,1H3 |
InChI Key |
OTPLZJAOPLHCND-UHFFFAOYSA-N |
SMILES |
CSC(C(=O)C1=CC=C(C=C1)F)(F)F |
Canonical SMILES |
CSC(C(=O)C1=CC=C(C=C1)F)(F)F |
synonyms |
Ethanone, 2,2-difluoro-1-(4-fluorophenyl)-2-(methylthio)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







